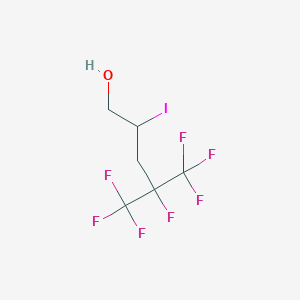

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

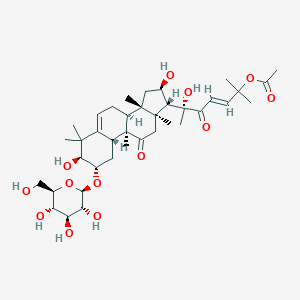

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a chemical compound used for experimental and research purposes . It has a molecular formula of CHFO .

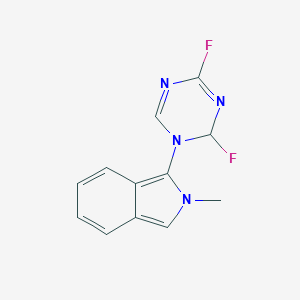

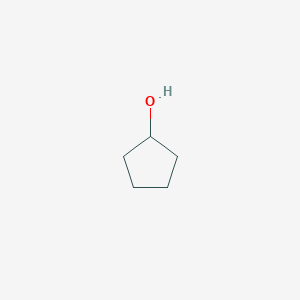

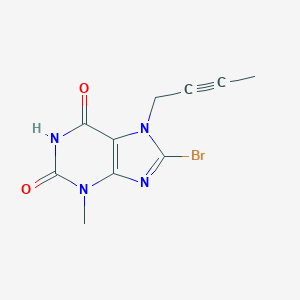

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple fluorine atoms attached to the carbon chain . The exact structure can be found in the referenced link .Aplicaciones Científicas De Investigación

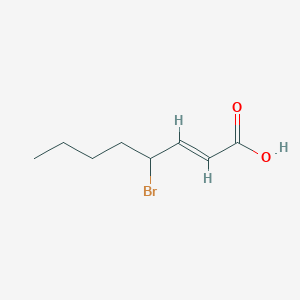

Efficient Synthesis of Functionalised Lactones

Grayson and Roycroft (1993) demonstrated the synthesis of functionalized lactones via acid-catalyzed intramolecular reactions, indicating the potential of halogenated and fluorinated intermediates in facilitating complex organic syntheses (Grayson & Roycroft, 1993).

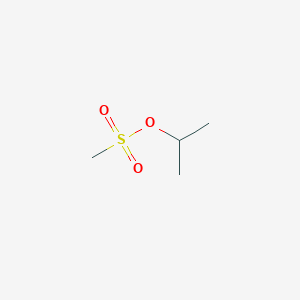

Alkylation and Free Radical Reactions

Dmowski and Woźniacki (1987) explored the alkylation of perfluoro-2-methyl-2-pentylcarbanion with various alkyl and allyl halides, leading to fluorohydrocarbons. Their work underscores the versatility of fluorinated compounds in producing a range of hydrocarbon structures (Dmowski & Woźniacki, 1987).

Radical Addition to Unsaturated Systems

Fleming, Haszeldine, and Tipping (1973) studied the radical addition of heptafluoro-2-iodopropane to various olefins, showcasing the reactivity of iodine-containing fluorocarbons towards unsaturated systems and their potential in synthesizing adducts with diverse fluorination patterns (Fleming, Haszeldine, & Tipping, 1973).

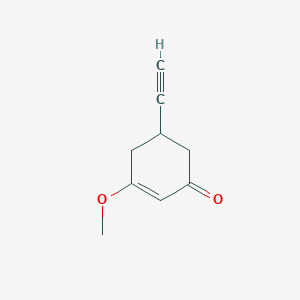

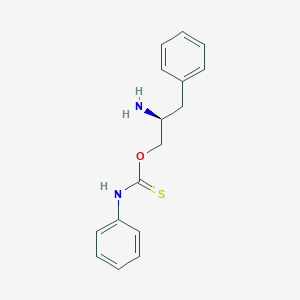

Laboratory Scale Synthesis of Fluorinated Compounds

Li, Provencher, and Singh (1994) detailed the laboratory-scale preparation of 4,4,5,5,5-pentafluoropentan-1-thiol, a chain pivotal in anti-breast cancer agents. Their methodology, involving the quantitative free radical addition of perfluoroethyl iodide to propargyl alcohol, illustrates the critical role of iodine and fluorine in medicinal chemistry synthesis (Li, Provencher, & Singh, 1994).

Synthesis of Fluorinated Aromatic Compounds

Leroy et al. (2004) provided an efficient synthesis pathway for 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, an important precursor in porphyrin synthesis. This work demonstrates the utility of iodine and fluorine in the synthesis of complex aromatic compounds with potential applications in materials science and catalysis (Leroy et al., 2004).

Propiedades

IUPAC Name |

4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h3,15H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOYOPKEJYAJCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(F)(F)F)(C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F7IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382168 |

Source

|

| Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114810-56-9 |

Source

|

| Record name | 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-5-thioxo-[1,2,4]triazolidin-3-one](/img/structure/B49289.png)

![3-Chloro-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B49299.png)